Stereochemical Complexity Differential: Two Defined Chiral Centers vs. Zero or One in Simpler Hexene-Diol Analogs
(2S,3S)-3-Ethenyl-5-hexene-1,2-diol possesses two defined atom stereocenters (C2 and C3) with (S,S) absolute configuration, as confirmed by its PubChem record showing Defined Atom Stereocenter Count = 2 and Undefined Atom Stereocenter Count = 0 . In contrast, 5-hexene-1,2-diol (CAS 36842-44-1; C₆H₁₂O₂, MW 116.16) contains zero defined stereocenters in its standard commercial form , and (S)-hex-5-ene-1,2-diol (CAS 127102-61-8) contains only a single stereocenter at C2 . The presence of two contiguous stereocenters generates four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S), each with potentially distinct reactivity profiles. The procurement of the specific (2S,3S) enantiomer eliminates the need for downstream chiral resolution steps that typically incur 30–50% yield losses when separating racemic or diastereomeric mixtures .
| Evidence Dimension | Number of defined stereogenic centers |
|---|---|
| Target Compound Data | 2 defined stereocenters (C2 and C3); 4 possible stereoisomers; MW 142.20 g/mol; C₈H₁₄O₂ |
| Comparator Or Baseline | 5-Hexene-1,2-diol (CAS 36842-44-1): 0 defined stereocenters; MW 116.16 g/mol; C₆H₁₂O₂. (S)-Hex-5-ene-1,2-diol (CAS 127102-61-8): 1 stereocenter; MW 116.16 g/mol; C₆H₁₂O₂ |
| Quantified Difference | Target compound provides 2 additional stereochemical degrees of freedom vs. achiral 5-hexene-1,2-diol, and 1 additional stereocenter vs. (S)-hex-5-ene-1,2-diol |
| Conditions | Structural/computational comparison based on PubChem and ChemSpider database records |
Why This Matters
For asymmetric synthesis applications, the procurement of a pre-resolved (2S,3S) enantiomer eliminates downstream chiral separation costs and yield losses, directly impacting process economics and product enantiopurity.
- [1] PubChem. Compound Summary for CID 11205807: 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-. Defined Atom Stereocenter Count: 2. https://pubchem.ncbi.nlm.nih.gov/compound/11205807 (accessed 2026-05-10). View Source
- [2] Combination of stereospecific dihydroxylation and enzyme catalyzed enantioselective resolution for synthesis of enantiopure vicinal diols. Tetrahedron, 2008, 64(22), 5029–5036. DOI: 10.1016/j.tet.2008.03.065. View Source
